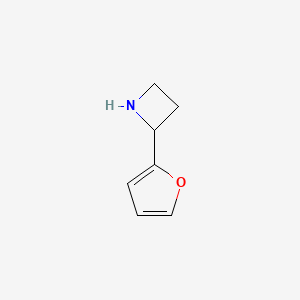

2-(Furan-2-yl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSBCJGVJOJKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Furan 2 Yl Azetidine and Its Derivatives

Cyclization Strategies for Azetidine (B1206935) Ring Formation

The formation of the strained azetidine ring often relies on intramolecular cyclization reactions, which are among the most common methods for their synthesis. medwinpublishers.com These strategies involve the formation of a carbon-nitrogen bond to close the four-membered ring from an acyclic precursor.

Synthesis via Schiff Base Cyclization (e.g., from Furan-2-carbaldehyde)

A prominent method for constructing the azetidine core involves the cyclization of imines, or Schiff bases, derived from furan-2-carbaldehyde. In this approach, furan-2-carbaldehyde is first condensed with a suitable amine to form the corresponding imine. researchgate.netresearchgate.net Subsequent reaction of this imine with a ketene, often generated in situ from an acyl chloride, leads to the formation of a 2-azetidinone (a β-lactam), which is a derivative of azetidine. researchgate.netresearchgate.net

For instance, the reaction of Schiff bases derived from furan-2-carbaldehyde with chloroacetyl chloride in the presence of a base like triethylamine (B128534) is a well-established method for producing 3-chloro-4-(furan-2-yl)azetidin-2-ones. researchgate.netjmchemsci.comdntb.gov.ua The reaction proceeds through the formation of a zwitterionic intermediate, followed by an electrocyclic ring closure to yield the azetidinone ring. mdpi.com

A study detailed the synthesis of 4-(furan-2-yl)-1-(pyridin-4-yl)-azetidine-2-one derivatives through the cyclization of imines formed from furan-2-carbaldehyde and various substituted heterocyclic amines. researchgate.net The subsequent reaction with chloroacetyl chloride in 1,4-dioxane (B91453) yielded the desired azetidinone derivatives. researchgate.net

Table 1: Examples of Schiff Base Cyclization for Furan-Substituted Azetidinones

| Furan-2-carbaldehyde Derivative | Amine | Cyclizing Agent | Product | Reference |

| Furan-2-carbaldehyde | Substituted heterocyclic amines | Chloroacetyl chloride | 4-(furan-2-yl)-1-(heterocyclic)-azetidin-2-one | researchgate.net |

| Furan-2-carbaldehyde | 1,1'-biphenyl-4,4'-diamine | Chloroacetyl chloride | 3-chloro-1-(biphenyl)-4-(furan-2-yl)azetidin-2-one | researchgate.net |

| Furan-2-carbaldehyde | Various aromatic amines | Chloroacetyl chloride | 3-chloro-4-(furan-2-yl)azetidin-2-one derivatives | jmchemsci.com |

Reductive Cyclization of Imines

Reductive cyclization offers another pathway to azetidines. This method can involve the reduction of an imine followed by an intramolecular nucleophilic substitution. For example, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines can undergo reductive cyclization with sodium borohydride (B1222165). This process initially reduces the imine to an amine, which then undergoes an intramolecular substitution to form an intermediate aziridine (B145994) that rearranges to the more stable azetidine ring. While this method can be adapted for furan-substituted analogs, the yields are often modest due to competing side reactions.

Selenium-Induced Cyclization of Homoallylamine Derivatives

Organoselenium reagents can induce the cyclization of homoallylamine derivatives to form azetidines. researchgate.netresearchgate.net This method involves the reaction of a homoallylamine with a selenium electrophile, which activates the double bond for an intramolecular attack by the nitrogen atom. This leads to the formation of a 2-(selanylmethyl)azetidine derivative. The stereoselectivity of this cyclization can often be controlled by the reaction conditions. While specific examples for 2-(furan-2-yl)azetidine are not extensively detailed in the provided context, the general methodology is applicable to a range of substituted homoallylamines. nih.gov

Cyclization of Chiral Beta-Amino Esters to Azetidinones

The cyclization of chiral β-amino esters is a valuable method for producing enantiomerically pure 2-azetidinones. This reaction is typically carried out in the presence of a strong base, such as lithium diisopropylamide (LDA), which facilitates the intramolecular cyclization to form the four-membered ring in high yields. medwinpublishers.com While this method is general for the synthesis of 2-azetidinones, its application to furan-containing substrates would provide a direct route to chiral 2-(furan-2-yl)azetidinone derivatives.

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful and direct approach to the synthesis of four-membered rings like azetidines. medwinpublishers.com

Intermolecular [2+2] Photocycloaddition Approaches

The intermolecular [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is an efficient route to functionalized azetidines. researchgate.net Recent advancements have utilized visible-light-mediated photocycloadditions, which offer milder reaction conditions and broader substrate scope. nih.govspringernature.comchemrxiv.org

In this approach, a photocatalyst absorbs visible light and transfers energy to an imine precursor, such as an oxime, generating an excited triplet state. researchgate.netnih.gov This excited species then undergoes a [2+2] cycloaddition with an alkene to form the azetidine ring. nih.govresearchgate.net This method has been successfully applied to the synthesis of highly functionalized azetidines from readily available starting materials. nih.govspringernature.com Although direct application to furan-containing imines is not explicitly detailed, the versatility of this method suggests its potential for the synthesis of this compound derivatives.

Table 2: Key Features of [2+2] Photocycloaddition for Azetidine Synthesis

| Feature | Description | Reference |

| Reaction Type | Intermolecular aza Paternò-Büchi reaction | researchgate.net |

| Activation | Visible-light-mediated triplet energy transfer | nih.govspringernature.comresearchgate.net |

| Reactants | Imines (or precursors like oximes) and alkenes | researchgate.netnih.gov |

| Advantages | Mild conditions, operational simplicity, broad scope | nih.govchemrxiv.org |

| Products | Highly functionalized azetidines | nih.gov |

Ring Rearrangement and Expansion Protocols

Ring rearrangement and expansion reactions represent a key strategy for the synthesis of four-membered rings like azetidines, which can be thermodynamically favored over their three-membered counterparts.

Aziridine to Azetidine Ring Rearrangements

A notable method for synthesizing azetidines involves the ring expansion of aziridines. One such protocol, reported by De Kimpe and co-workers, utilizes the reductive cyclization of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. bham.ac.uk When these precursors are treated with sodium borohydride in refluxing methanol, they undergo an initial reduction of the imine to an amine. bham.ac.uk This is followed by an intramolecular nucleophilic substitution (SN2) to form an intermediate aziridine, which then rearranges to the more stable azetidine ring. bham.ac.uk While this method provides a pathway to highly substituted azetidines, the isolated yields can be modest due to the formation of the kinetic aziridine product as a competing side reaction. bham.ac.uk

Recent advancements have also explored biocatalytic approaches for the one-carbon ring expansion of aziridines to azetidines. An engineered cytochrome P450 enzyme has been shown to catalyze a highly enantioselective mdpi.com-Stevens rearrangement of aziridinium (B1262131) ylides. nih.govchemrxiv.org This biocatalyst not only controls the stereochemistry but also suppresses the competing cheletropic extrusion of olefins, a common pathway for aziridinium ylides. nih.govchemrxiv.orgnih.gov This enzymatic approach has been successfully applied to the synthesis of various enantioenriched azetidines, including a thiophene-bearing azetidine, demonstrating its potential for creating structurally diverse molecules. nih.govchemrxiv.org

Isomerization of Substituted Azetidines

The isomerization of substituted azetidines can also be a crucial consideration during their synthesis and purification. For instance, some 2,4-disubstituted azetidines have been observed to undergo partial acid-catalyzed isomerization to the corresponding pyrrolidine (B122466) during silica (B1680970) gel column chromatography. bham.ac.uk The addition of triethylamine (TEA) or the use of alumina (B75360) for purification can mitigate this undesired rearrangement. bham.ac.uk In other cases, thermal isomerization can be intentionally employed. For example, functionalized 2-(iodomethyl)azetidine derivatives, formed from the iodocyclisation of homoallylamines at room temperature, can be isomerized to 3-iodopyrrolidine (B174656) derivatives by increasing the reaction temperature to 50 °C. researchgate.net This temperature-dependent switch allows for the selective synthesis of either azetidines or pyrrolidines from a common precursor. researchgate.net

Aza-Michael Addition Pathways for Azetidine Derivatives

The aza-Michael addition is a versatile and powerful method for forming carbon-nitrogen bonds and has been effectively applied to the synthesis of various functionalized azetidine derivatives. mdpi.comresearchgate.net This strategy typically involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

One approach begins with the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a Horner–Wadsworth–Emmons reaction. mdpi.comresearchgate.net This α,β-unsaturated ester then serves as a Michael acceptor for various heterocyclic amines. mdpi.comresearchgate.net For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine in the presence of DBU in acetonitrile (B52724) at 65 °C yields the corresponding 1,3′-biazetidine derivative. mdpi.com This methodology has been extended to a range of heterocyclic aromatic amines, including 1H-imidazole, 1H-benzimidazole, and 1H-indole, to produce the corresponding azetidine-heterocycle hybrids in moderate yields. mdpi.com

The following table summarizes the synthesis of various azetidine derivatives via aza-Michael addition:

| Amine Nucleophile | Product | Yield (%) |

| Azetidine | 1,3′-Biazetidine-1'-carboxylate | 64 |

| 1H-Imidazole | Methyl (1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 53 |

| 1H-Benzimidazole | Methyl (1-Boc-3-(1H-benzo[d]imidazol-1-yl)azetidin-3-yl)acetate | 56 |

| 1H-Indole | Methyl (1-Boc-3-(1H-indol-1-yl)azetidin-3-yl)acetate | 55 |

Data sourced from a study on the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.com

Strategies Involving Furan (B31954) Precursors

The furan ring serves as a versatile precursor in the synthesis of various heterocyclic compounds, including azetidine derivatives.

Selective Furan Oxidative Cleavage for Azetidine-Carboxylic Acid Derivatives

A facile, two-step method has been developed for the preparation of 3-aryl-3-carboxylic acid azetidine derivatives. acs.orgacs.org This approach involves an initial catalytic Friedel–Crafts reaction between a 3-arylazetidin-3-ol and 2-methylfuran (B129897) to install the furan moiety, followed by a mild oxidative cleavage of the furan ring to yield the desired carboxylic acid. acs.orgnih.gov

The Friedel–Crafts reaction is efficiently catalyzed by Ca(NTf₂)₂ to produce the 3-aryl-3-(furan-2-yl)azetidine intermediates in excellent yields. acs.org The subsequent oxidative cleavage of the furan is achieved using RuCl₃ as a catalyst. acs.org This method is scalable and tolerates various functional groups, including protected phenols. acs.org

The table below provides examples of this two-step synthesis:

| Aryl Group on Azetidinol | Catalyst for Friedel-Crafts | Product of Friedel-Crafts | Catalyst for Oxidative Cleavage | Final Azetidine-Carboxylic Acid | Overall Yield (%) |

| Phenyl | Ca(NTf₂)₂ | 3-Phenyl-3-(5-methylfuran-2-yl)azetidine | RuCl₃ | 3-Phenylazetidine-3-carboxylic acid | 77 |

| 4-(TIPS-oxy)phenyl | Ca(NTf₂)₂ | 3-(4-(TIPS-oxy)phenyl)-3-(5-methylfuran-2-yl)azetidine | RuCl₃ | 3-(4-Hydroxyphenyl)azetidine-3-carboxylic acid | High |

| 4-(Bn-oxy)phenyl | Ca(NTf₂)₂ | 3-(4-(Bn-oxy)phenyl)-3-(5-methylfuran-2-yl)azetidine | RuCl₃ | 3-(4-(Benzyloxy)phenyl)azetidine-3-carboxylic acid | High |

Data adapted from research on the synthesis of azetidine 3-aryl-3-carboxylic acids via selective furan oxidative cleavage. acs.org

Stereoselective Synthesis of this compound Stereoisomers

The stereoselective synthesis of this compound and its derivatives is of great importance for their application in medicinal chemistry, where specific stereoisomers often exhibit distinct biological activities.

One effective strategy for achieving stereoselectivity is through the iodocyclisation of homoallylamines. researchgate.net The reaction of these precursors with iodine at room temperature can lead to the stereoselective formation of functionalized 2-(iodomethyl)azetidine derivatives in high yields. researchgate.net The stereochemistry of the resulting azetidine is influenced by the geometry of the starting homoallylamine. With subtle modifications to the reaction sequence, it is possible to stereoselectively convert homoallylamines into either cis- or trans-substituted 3-aminopyrrolidine (B1265635) derivatives, which proceeds through an azetidine intermediate. researchgate.net

Another approach involves the imino-aldol reaction of ester enolates with aldimines to generate β-amino esters as key intermediates. rsc.org These β-amino esters can then be reduced and cyclized under basic conditions to afford the corresponding azetidines with high yield and stereoselectivity. rsc.org By using non-racemic aldimines, this method allows for the synthesis of enantioenriched azetidines. rsc.org

Utilization of Advanced Reagents and Catalytic Systems in Azetidine Synthesis

The construction of the strained four-membered azetidine ring, particularly with stereochemically defined substituents, presents a significant synthetic challenge. Traditional methods often require harsh conditions or multi-step sequences. However, modern organic synthesis has introduced a variety of advanced reagents and sophisticated catalytic systems that enable more efficient, selective, and versatile routes to azetidines, including those bearing a furan-2-yl moiety. These contemporary methods leverage transition-metal catalysis, photocatalysis, and specially designed reagents to facilitate ring formation under mild conditions with high degrees of control.

Recent breakthroughs have focused on several key strategies, including the intramolecular cyclization via C-H amination, cycloaddition reactions, and the functionalization of pre-existing ring systems. These approaches have not only improved access to the azetidine core but have also enabled the synthesis of derivatives with complex substitution patterns that would be difficult to obtain otherwise. rsc.org

Palladium-Catalyzed C(sp³)–H Amination

A powerful strategy for forming the azetidine ring is the intramolecular C(sp³)–H amination, pioneered by research groups like Gaunt. This method involves a palladium(II)-catalyzed reaction that forges the C-N bond by activating a typically inert C-H bond at the γ-position relative to a nitrogen-containing functional group. rsc.org The key to this transformation is the use of an oxidant, such as benziodoxole tosylate, in combination with a silver salt additive, which promotes the crucial reductive elimination from a high-valent alkyl-Pd(IV) intermediate to form the azetidine ring. rsc.org This approach offers excellent functional group tolerance and provides access to highly functionalized azetidines.

Visible-Light Photocatalysis in [2+2] Cycloadditions

The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, is a direct method for constructing the azetidine skeleton. researchgate.net Modern advancements, particularly from the Schindler laboratory, have adapted this reaction to use visible light, making the process more sustainable and controlled. rsc.org By using an iridium(III) photocatalyst, such as fac-[Ir(dFppy)₃], oxime-derived precursors can be activated via triplet energy transfer to react with a variety of alkenes. rsc.org This photocatalytic method is notable for its broad substrate scope, accommodating both activated and unactivated alkenes with various substituents. rsc.org

Copper-Catalyzed Asymmetric Synthesis

Copper catalysis has emerged as a versatile tool for the enantioselective synthesis of chiral azetidines. One notable development is the highly enantioselective difunctionalization of azetines. acs.org This method uses a copper/bisphosphine catalytic system to install two different functional groups, such as boryl and allyl groups, across the C=C bond of an azetine. acs.org The reaction proceeds with exceptional stereocontrol, creating two new stereogenic centers simultaneously. acs.org This strategy provides a convenient route to chiral 2,3-disubstituted azetidines, a scaffold that was previously difficult to access. The mild reaction conditions are compatible with various functional groups, including heterocycles. acs.org

Another copper-catalyzed approach involves the [3+1]-cycloaddition to generate 2-azetines, which can then be converted to other functionalized azetidines. researchgate.net

Advanced Reagent-Mediated Cyclizations

Beyond catalysis, specific reagents have been developed to promote the challenging 4-exo ring closure required for azetidine synthesis. For instance, a highly regio- and diastereoselective two-step method has been established for producing 2-arylazetidines. acs.org This process begins with the ring-opening of a 2-aryl-2,3-epoxy-1-propanol with an amine, followed by activation of the resulting primary alcohol. The key cyclization step is induced by a potent superbase, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOR), which selectively promotes ring closure at the benzylic position to yield trans-2,3-disubstituted azetidines. acs.org

The use of chiral auxiliaries represents another important reagent-based strategy. The tert-butanesulfinamide auxiliary, for example, can be used to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org The synthesis typically involves a Reformatsky reaction of a sulfinimine (derived from an aldehyde like furfural) followed by reduction and subsequent cyclization, often promoted by a reagent like the Tsunoda reagent (a combination of triphenylphosphine (B44618) and a dialkyl azodicarboxylate). rsc.org

The table below summarizes key features of these advanced synthetic methodologies.

Table 1: Advanced Catalytic and Reagent-Based Systems for Azetidine Synthesis

| Methodology | Key Catalyst/Reagent | Precursor Type | Key Features | Reference |

|---|---|---|---|---|

| Pd-Catalyzed C(sp³)–H Amination | Pd(OAc)₂ / Benziodoxole Tosylate / AgOAc | γ-Amino Alkenes/Alkanes | Forms ring via intramolecular C-H activation; good functional group tolerance. | rsc.org |

| Visible-Light [2+2] Photocycloaddition | fac-[Ir(dFppy)₃] | Oxime Precursors & Alkenes | Aza-Paterno-Büchi reaction under mild visible-light conditions. | rsc.org |

| Copper-Catalyzed Boryl Allylation | CuBr / Chiral Bisphosphine Ligand | Azetines & Allyl Phosphates | Highly enantioselective and diastereoselective; creates 2,3-disubstituted azetidines. | acs.org |

| Superbase-Mediated Cyclization | LiDA-KOR Superbase | γ-Amino Alcohols | High regio- and diastereoselectivity for trans-2,3-azetidines. | acs.org |

| Chiral Auxiliary-Directed Synthesis | tert-Butanesulfinamide / Tsunoda Reagent | Aldehydes (e.g., Furfural) | High stereoselectivity controlled by a removable chiral auxiliary. | rsc.org |

Derivatization and Structural Diversity of 2 Furan 2 Yl Azetidine Scaffolds

Diversification at the Azetidine (B1206935) Nitrogen (N-Substitution)

The nitrogen atom of the azetidine ring is a primary site for diversification, readily undergoing reactions such as alkylation, acylation, and sulfonylation. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting molecules. The lone pair of electrons on the nitrogen atom facilitates its reaction with a wide range of electrophiles.

N-substitution is often achieved through standard synthetic protocols. For instance, N-alkylation can be performed by reacting the parent 2-(furan-2-yl)azetidine with alkyl halides. A general method for synthesizing 1,3-disubstituted azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Acylation reactions, introducing a carbonyl group, can be carried out using acyl chlorides or anhydrides, often in the presence of a base. One study reported the synthesis of novel N-substituted azetidinones by condensing 4-arylidene hydrazino-1-isobutyl-1H-imidazo[4,5-c]quinolones with chloroacetyl chloride. medwinpublishers.com These N-functionalization strategies allow for the attachment of diverse functional groups, significantly expanding the chemical space accessible from the this compound core.

Table 1: Examples of N-Substitution Reactions on Azetidine Scaffolds

| Reaction Type | Reagents/Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl dihalides, Primary amines, Microwave irradiation, Aqueous alkaline medium | N-Alkyl azetidine | organic-chemistry.org |

| N-Acylation | Chloroacetyl chloride, Hydrazone derivatives | N-Acyl azetidin-2-one | medwinpublishers.com |

| N-Carbonyl | Furan-3-carbonyl chloride, Azetidin-3-yloxy pyranone | N-Furanoyl azetidine |

Functionalization at Carbon Positions (C2, C3, C4) of the Azetidine Ring

Functionalization of the carbon atoms (C2, C3, and C4) of the azetidine ring offers another layer of structural diversity. While the C2 position is occupied by the furan (B31954) group, the C3 and C4 positions are targets for introducing additional substituents, which can influence the molecule's stereochemistry and biological profile.

Table 2: Methods for Carbon Functionalization of Azetidines

| Method | Key Features | Target Position(s) | Reference |

|---|---|---|---|

| Organocatalytic α-chlorination | Enantioselective, uses a common intermediate | C2 | nih.gov |

| Copper-Catalyzed Boryl Allylation | Three-component coupling, difunctionalization | C2, C3 | acs.org |

| Palladium-Catalyzed C-H Amination | Intramolecular γ-C(sp³)–H amination | C3/C4 | rsc.org |

Formation of Azetidin-2-one (Beta-Lactam) Derivatives with a Furan Moiety

The transformation of the azetidine scaffold into an azetidin-2-one, commonly known as a β-lactam, is a significant modification. β-Lactams are a cornerstone of antibiotic chemistry, and incorporating a furan moiety can lead to novel biological activities.

The most prevalent method for constructing the β-lactam ring is the Staudinger [2+2] cycloaddition. nih.govglobalresearchonline.net This reaction involves the cyclization of an imine with a ketene. For furan-containing β-lactams, the imine (a Schiff base) is typically synthesized by condensing furfural (B47365) (furan-2-carboxaldehyde) with a primary amine. jmchemsci.comresearchgate.netresearchgate.net The subsequent reaction with an appropriate ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) and a base (such as triethylamine), yields the 4-(furan-2-yl)azetidin-2-one (B6611588) derivative. jmchemsci.comresearchgate.net The reaction conditions, including the choice of solvent and base, can influence the stereoselectivity, leading to either cis or trans isomers. mdpi.com

Table 3: Synthesis of Furan-Containing Azetidin-2-ones

| Starting Materials | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Furfural, Substituted amines | Chloroacetyl chloride, Triethylamine (B128534), 1,4-Dioxane (B91453) | 4-(Furan-2-yl)azetidin-2-one derivatives | jmchemsci.comresearchgate.net |

| Furan-2-carboxyldehyde, Heterocyclic amines | Chloro-methylene chloride, 1,4-Dioxane | 4-(Furan-2-yl)-1-(pyridinyl)-azetidin-2-one | researchgate.net |

Hybrid and Fused Ring Systems Incorporating this compound

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecular architectures, including hybrid molecules and fused ring systems. These elaborate structures are designed to interact with multiple biological targets or to optimize pharmacokinetic properties.

One strategy involves fusing the azetidine or furan ring with other heterocyclic systems. For example, spiro-lactams can be synthesized from N-furan-2-ylmethyl-β-enaminones through an oxidative cyclization mediated by ceric ammonium (B1175870) nitrate. acs.org Another approach focuses on creating hybrid molecules where the this compound unit is linked to other bioactive moieties. The synthesis of molecules combining furan, oxadiazole, and azetidine rings has been reported, often involving sequential cyclization and cross-coupling reactions. In these hybrids, the furan ring's aromatic system can facilitate π-π stacking interactions, while the azetidine ring provides conformational rigidity. Such molecular engineering allows for the creation of compounds with tailored properties by combining the structural features of different heterocyclic systems. ijrpr.com

Table 4: Examples of Hybrid and Fused Systems

| System Type | Synthetic Strategy | Key Intermediate/Reaction | Reference |

|---|---|---|---|

| Spiro-lactams | Dearomatizing oxidation | N-Furan-2-ylmethyl-β-enaminones, Ceric ammonium nitrate | acs.org |

| Furan-Oxadiazole-Azetidine Hybrids | Sequential cyclization and cross-coupling | Condensation of furan-2-carbonyl chloride with amidoximes | |

| Furan-fused Cyclobutanones | Radical 4-exo-dig cyclization | Ynamides, Copper complex, Visible light | researchgate.net |

Synthesis of Azetidine-Based Amino Acid Derivatives with Furan Functionality

Azetidine-based amino acids are conformationally constrained analogs of natural amino acids like proline and are of significant interest in peptide and protein engineering. mdpi.comacs.org Introducing a furan functionality into these structures creates novel, non-natural amino acids with unique steric and electronic properties.

A straightforward route to azetidine-3-carboxylic acid derivatives involves a catalytic Friedel–Crafts reaction followed by a mild oxidative cleavage of a furan ring, which acts as a masked carboxylic acid equivalent. acs.orgnih.gov Another versatile method is the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.com This approach allows for the diversification of the amino acid structure. Furthermore, stereoselective methods have been developed to access functionalized 2-azetidinecarboxylic acids via metal-catalyzed asymmetric reduction of unsaturated precursors, which can then be incorporated into di- and tripeptides. acs.org These synthetic strategies provide access to a library of furan-containing azetidine amino acids for applications in medicinal chemistry and materials science. jmchemsci.com

Table 5: Synthetic Routes to Furan-Containing Azetidine Amino Acids

| Method | Key Steps | Resulting Product | Reference |

|---|---|---|---|

| Selective Furan Oxidative Cleavage | Catalytic Friedel–Crafts reaction, Mild oxidative cleavage | Azetidine 3-aryl-3-carboxylic acids | acs.orgnih.gov |

| Aza-Michael Addition | Horner–Wadsworth–Emmons reaction, Aza-Michael addition | Functionalised 3-substituted 3-(acetoxymethyl)azetidines | mdpi.com |

| Asymmetric Reduction | Metal-catalyzed asymmetric reduction of azetinyl-carboxylic acids | Enantioenriched 2-azetidinylcarboxylic acids | acs.org |

Isotopic Labeling for Structural and Mechanistic Investigations

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and aiding in the structural analysis of complex molecules. In the context of this compound chemistry, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated to probe the pathways of its formation and derivatization.

For example, in syntheses involving reduction steps, such as the reductive cyclization of γ-haloalkyl-imines to form the azetidine ring, a deuterated reducing agent like sodium borodeuteride (NaBD₄) can be used in place of sodium borohydride (B1222165) (NaBH₄). bham.ac.uk The position of the deuterium atom in the final product, determined by NMR spectroscopy or mass spectrometry, can provide definitive evidence for the reaction mechanism, such as confirming an intramolecular cyclization pathway. Similarly, using starting materials enriched with ¹³C or ¹⁵N allows for detailed NMR studies (e.g., ¹³C-NMR, ¹⁵N-NMR) to confirm the connectivity of the synthesized scaffolds and to study the electronic environment around specific atoms. jmchemsci.comekb.eg While specific studies on the isotopic labeling of this compound itself are not prevalent, the established principles of isotopic labeling are directly applicable to the synthetic routes described in the preceding sections.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Furan 2 Yl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2-(Furan-2-yl)azetidine in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the furan (B31954) ring. The azetidine protons typically appear as complex multiplets due to spin-spin coupling. The proton at the C2 position, being adjacent to both the nitrogen atom and the furan ring, is expected to resonate at a downfield chemical shift, likely in the range of 4.0-5.0 ppm. The protons at C3 and C4 would appear further upfield. For the parent, unsubstituted azetidine, protons at C2/C4 resonate around 3.6 ppm, while the C3 protons are found near 2.3 ppm. chemicalbook.com The furan ring protons will exhibit characteristic shifts: H5' (adjacent to the oxygen) is the most deshielded, followed by H3', and H4'. hmdb.ca

| Proton Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Azetidine-H2 | 4.0 - 5.0 | Multiplet (dd or t) | Adjacent to nitrogen and furan ring. |

| Azetidine-H3 | 2.2 - 2.8 | Multiplet | Coupled to H2 and H4 protons. |

| Azetidine-H4 | 3.5 - 4.2 | Multiplet | Adjacent to nitrogen. |

| Azetidine-NH | 1.5 - 3.0 | Broad Singlet | Chemical shift is solvent-dependent and may exchange with D₂O. |

| Furan-H3' | ~6.25 | Doublet of doublets (dd) | Characteristic furan ring proton. |

| Furan-H4' | ~6.35 | Multiplet (t or dd) | Characteristic furan ring proton. |

| Furan-H5' | ~7.35 | Singlet or Doublet of doublets | Proton adjacent to the ring oxygen. |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. The carbon atom at the C2 position of the azetidine ring, bonded to the furan ring, will be the most downfield of the azetidine carbons. The furan carbons will have chemical shifts characteristic of an electron-rich aromatic system. In related 2-arylazetidines, the C2 carbon typically resonates in the range of 60-70 ppm, while C3 and C4 appear at higher fields. semanticscholar.org The carbons of the furan ring are expected around 110-145 ppm. chemicalbook.com

| Carbon Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Azetidine-C2 | 60 - 70 | Substituted carbon, deshielded by N and furan ring. |

| Azetidine-C3 | 25 - 35 | Methylene carbon. |

| Azetidine-C4 | 45 - 55 | Methylene carbon adjacent to nitrogen. |

| Furan-C2' | 150 - 160 | Carbon attached to the azetidine ring. |

| Furan-C3' | ~105 | CH carbon of the furan ring. |

| Furan-C4' | ~110 | CH carbon of the furan ring. |

| Furan-C5' | ~142 | CH carbon adjacent to the ring oxygen. |

Two-dimensional NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals and for determining the compound's stereochemistry.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for definitively assigning which protons are bonded to which carbons in both the azetidine and furan rings, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons. For this compound, NOESY is critical for determining the relative stereochemistry of substituents on the azetidine ring, although in the parent compound, it would confirm through-space correlations between adjacent protons. For instance, correlations would be expected between the H2 proton of the azetidine ring and both the H3' proton of the furan ring and the H3 protons of the azetidine ring. Such 2D techniques are routinely used to confirm the structure and stereochemistry of substituted azetidines. semanticscholar.org

While less common than ¹H and ¹³C NMR, heteronuclear NMR can provide specialized structural information.

²H NMR: Deuterium (B1214612) NMR is not typically used for primary characterization but is essential in isotopic labeling studies to trace reaction mechanisms or metabolic pathways.

¹⁵N NMR: Nitrogen-15 (B135050) NMR, although having low natural abundance and sensitivity, provides direct information about the electronic environment of the nitrogen atom in the azetidine ring. The ¹⁵N chemical shift for an unsubstituted azetidine is approximately 25.3 ppm. ipb.pt The presence of the furan substituent at the C2 position is expected to influence this chemical shift.

¹⁹F NMR: Fluorine-19 NMR would only be applicable if the this compound molecule were derivatized with a fluorine-containing group. It is a highly sensitive technique used in specialized applications.

Vibrational Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of the molecule's bonds. It is particularly useful for identifying functional groups. mdpi.commdpi.com

The IR spectrum of this compound is expected to be a composite of the characteristic absorption bands for N-H bonds, C-H bonds (aliphatic and aromatic), C-N bonds, and the furan ring system. researchgate.net

N-H Stretch: A moderate to weak absorption band is expected in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine in the azetidine ring.

C-H Stretch: Aromatic C-H stretching from the furan ring will likely appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine ring will be observed just below 3000 cm⁻¹.

C=C Stretch: Vibrations from the C=C bonds within the furan ring are expected in the 1500-1600 cm⁻¹ region.

C-O-C Stretch: The characteristic asymmetric stretching of the C-O-C ether linkage in the furan ring should produce a strong band, typically around 1000-1200 cm⁻¹. udayton.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Azetidine) | 3300 - 3500 | Moderate-Weak |

| Aromatic C-H Stretch (Furan) | 3050 - 3150 | Moderate |

| Aliphatic C-H Stretch (Azetidine) | 2850 - 2960 | Moderate |

| C=C Stretch (Furan Ring) | 1500 - 1600 | Moderate-Strong |

| C-N Stretch (Azetidine) | 1100 - 1250 | Moderate |

| C-O-C Asymmetric Stretch (Furan) | 1000 - 1200 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com While IR absorption is strong for polar bonds (like C-O and N-H), Raman scattering is often more intense for non-polar, symmetric bonds. For this compound, the C=C stretching vibrations of the furan ring are expected to produce strong signals in the Raman spectrum. globalresearchonline.net The symmetric "ring breathing" mode of the furan ring, often observed near 800-900 cm⁻¹, should also be Raman active. researchgate.net The technique is particularly useful for studying the aromatic furan portion of the molecule. globalresearchonline.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C7H9NO), the theoretical monoisotopic mass is 123.06841 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

In HRMS analysis, the compound is typically ionized using methods like Electrospray Ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. Common adducts observed for amine-containing compounds include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The high precision of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. For instance, the calculated m/z for the protonated molecule of this compound, [C7H10NO]⁺, is 124.07569. uni.lu This level of accuracy is crucial for confirming the identity of the compound in complex mixtures or during reaction monitoring.

The table below details the predicted m/z values for various adducts of this compound, which are instrumental in its identification via HRMS. uni.lu

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₀NO⁺ | 124.07569 |

| [M+Na]⁺ | C₇H₉NNaO⁺ | 146.05763 |

| [M+K]⁺ | C₇H₉KNO⁺ | 162.03157 |

| [M+NH₄]⁺ | C₇H₁₃N₂O⁺ | 141.10223 |

| [M-H]⁻ | C₇H₈NO⁻ | 122.06113 |

This data is based on theoretical predictions and may vary slightly from experimental values.

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) within a compound. This data is used to confirm the empirical formula and verify the purity of a synthesized sample. The molecular formula for this compound is C7H9NO. uni.lu

Based on this formula and the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. This calculated data serves as a benchmark against which experimentally determined values are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 68.26 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.37 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 11.38 |

| Oxygen | O | 15.999 | 1 | 15.999 | 13.00 |

| Total | 123.155 | 100.00 |

The values presented are theoretical calculations based on the molecular formula.

X-ray Diffraction (XRD) for Absolute Stereochemistry Determination

The this compound molecule possesses a chiral center at the C2 position of the azetidine ring, where the furan group is attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S). Single-crystal X-ray diffraction (XRD) is the most powerful and definitive method for determining the absolute stereochemistry of a chiral molecule. soton.ac.uknih.gov

The technique requires growing a suitable single crystal of an enantiomerically pure sample. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. thieme-connect.de This model reveals the precise spatial arrangement of every atom, thus establishing the relative configuration of all stereogenic centers.

Reactivity Profiles and Mechanistic Investigations of 2 Furan 2 Yl Azetidine

Influence of Ring Strain on Reactivity

The azetidine (B1206935) ring possesses a significant ring strain of approximately 25.4 kcal/mol. rsc.org This inherent energy is a primary driver for its chemical reactivity, creating a thermodynamic impetus for reactions that lead to ring cleavage. rsc.orgresearchwithrutgers.com The strain lies between that of the more reactive aziridines (27.7 kcal/mol) and the relatively unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain endows azetidines with a unique combination of reactivity and stability, allowing them to participate in reactions under specific conditions without undergoing spontaneous decomposition. rsc.orgnih.gov The presence of the furan-2-yl substituent at the C2 position further influences this reactivity, particularly in directing the regioselectivity of ring-opening reactions due to electronic effects. magtech.com.cn

Ring-Opening Reactions (e.g., Acid-Catalyzed Ring Opening)

Given the inherent ring strain, ring-opening reactions are a characteristic feature of azetidine chemistry. rsc.org These transformations often require activation by Brønsted or Lewis acids. nih.govmorressier.com In acid-catalyzed processes, the reaction is typically initiated by the protonation of the azetidine nitrogen. nih.gov This step increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack, which leads to the cleavage of a carbon-nitrogen bond. nih.gov

For unsymmetrical azetidines like 2-(furan-2-yl)azetidine, the regioselectivity of the ring-opening is a critical consideration. The presence of an unsaturated substituent, such as an aryl or heteroaryl group at the C2 position, tends to stabilize the transition state associated with the cleavage of the C2-N bond. magtech.com.cn Consequently, nucleophilic attack is often directed to the C2 carbon, leading to a predictable bond-breaking pattern. magtech.com.cn This controlled cleavage makes substituted azetidines valuable precursors for the synthesis of more complex acyclic and heterocyclic structures. researchgate.net

Isomerization Reactions

Isomerization represents another significant reaction pathway for strained heterocyclic systems, including azetidines. These reactions can involve rearrangement of the ring structure itself or the transformation into a different heterocyclic system. For instance, under acidic conditions, certain azetidines have been observed to isomerize into more stable five-membered pyrrolidine (B122466) rings. bham.ac.uk A notable example of isomerization involving a substrate with a furan-2-yl group is the conversion of a 3-amido-azetidine derivative into a 2-oxazoline. nih.gov

The isomerization of 3-amido-2-phenyl azetidines (which are structurally analogous to furan-2-yl derivatives) to 2-oxazolines has been shown to proceed with a high degree of regio- and stereoselectivity. nih.gov The proposed mechanism involves an intramolecular S_N2 nucleophilic attack by the amide oxygen atom on the azetidine ring. nih.gov This attack occurs exclusively at the more electrophilically activated C2 position (the carbon bearing the phenyl or furan (B31954) group) rather than the less sterically hindered C4 position. This preference dictates the regioselectivity of the ring-opening and subsequent re-cyclization. The reaction proceeds stereospecifically, resulting in a cis configuration in the final 2-oxazoline product. nih.gov

A range of catalytic systems, encompassing both Brønsted and Lewis acids, have been investigated to promote the isomerization of 3-amido-azetidines to 2-oxazolines. nih.gov While Brønsted acids like trifluoroacetic acid (CF₃COOH) are effective, particularly for substrates containing coordinating groups such as hydroxyls, Lewis acids have demonstrated broader applicability. nih.gov Among the Lewis acids tested, copper(II) triflate (Cu(OTf)₂) was identified as the most effective catalyst for a wide array of substrates, including one bearing a furan-2-yl moiety, leading to high yields of the corresponding 2-oxazoline. nih.gov

| Catalyst | Type | Solvent | Yield (%) |

|---|---|---|---|

| p-Toluenesulfonic acid | Brønsted Acid | CH₂Cl₂ | trace |

| Acetic acid | Brønsted Acid | CH₂Cl₂ | n.r. |

| Trifluoroacetic acid (TFA) | Brønsted Acid | 1,2-Dichloroethane | 91 |

| TMSOTf | Lewis Acid | 1,2-Dichloroethane | 72 |

| BF₃·Et₂O | Lewis Acid | 1,2-Dichloroethane | 87 |

| Cu(OTf)₂ | Lewis Acid | 1,2-Dichloroethane | 93 |

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. For acid-mediated ring-opening, the mechanism is initiated by the protonation of the azetidine nitrogen. nih.gov This activation is followed by nucleophilic attack, which can be either intermolecular or intramolecular. In one studied case of an N-substituted azetidine, an intramolecular attack by a pendant amide group led to a rearrangement, which proceeded through a lactone intermediate (identified by HRMS) before forming a more stable lactam product. nih.gov

In the case of the isomerization of 3-amido-azetidines to 2-oxazolines, the proposed mechanism involves a regio- and stereospecific S_N2 pathway. nih.gov The amide oxygen acts as an intramolecular nucleophile, attacking the C2 carbon of the azetidine ring. This concerted process accounts for the observed stereochemical outcome, where the configuration of the substituents is controlled during the ring-opening and re-closing sequence. nih.gov Computational studies on related systems have helped to elucidate the transition states involved in azetidine ring formation and cleavage, confirming that such reactions are kinetically controlled processes. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 2-(Furan-2-yl)azetidine. DFT methods are widely used to predict molecular geometries, reaction mechanisms, and various spectroscopic properties with a good balance of accuracy and computational cost. semanticscholar.orgekb.eg

Energy minimization calculations are performed to identify the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to a minimum on the potential energy surface. These calculations are crucial for predicting the ground-state geometry of the molecule.

Transition state analysis, on the other hand, is employed to study the energy barriers of chemical reactions involving this compound. By locating the transition state—a first-order saddle point on the potential energy surface—the activation energy for a given reaction can be determined. This is particularly relevant for understanding the kinetics of reactions such as ring-opening or functionalization of the azetidine (B1206935) or furan (B31954) moieties. For instance, in the synthesis of substituted azetidines, DFT calculations can help elucidate the reaction mechanism and the factors controlling stereoselectivity. semanticscholar.orgresearchgate.net

Theoretical studies on the formation of azetidine rings have shown that the reaction pathways can be kinetically controlled, leading to the formation of the strained four-membered ring over thermodynamically more favorable five-membered rings. semanticscholar.orgacs.org Similar computational approaches could be applied to understand the reactivity of the furan ring in this compound, for example, in cycloaddition reactions. pku.edu.cn

Below is a hypothetical data table illustrating the type of information that could be obtained from DFT calculations on a reaction involving this compound, such as an N-alkylation reaction.

| Structure | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| This compound | B3LYP/6-31G(d) | -478.12345 | 0.00 |

| Alkylating Agent | B3LYP/6-31G(d) | -231.98765 | - |

| Transition State | B3LYP/6-31G(d) | -710.09876 | 20.5 |

| N-alkylated Product | B3LYP/6-31G(d) | -710.15432 | -34.4 |

Note: The data in this table is illustrative and does not represent experimentally verified values.

The relative orientation of the furan and azetidine rings in this compound gives rise to different conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies and populations at equilibrium. The azetidine ring itself is not planar and can undergo a puckering motion. The position of the furan substituent (equatorial vs. axial-like) on the puckered azetidine ring will influence the conformational preferences.

Studies on similar azetidine-containing molecules have shown that the conformational preferences can significantly impact their biological activity and physical properties. nih.gov For this compound, the dihedral angle between the plane of the furan ring and the average plane of the azetidine ring would be a key parameter to investigate.

Computational methods can be used to map the potential energy surface as a function of key dihedral angles, allowing for the identification of energy minima corresponding to stable conformers. The relative energies of these conformers can then be used to calculate their equilibrium populations using the Boltzmann distribution.

An illustrative data table for the conformational analysis of this compound is presented below.

| Conformer | Dihedral Angle (°) (Furan-C2-N1-C4) | Method/Basis Set | Relative Energy (kcal/mol) | Equilibrium Population (%) at 298 K |

| 1 | 85 | B3LYP/6-31G(d) | 0.00 | 75.3 |

| 2 | -85 | B3LYP/6-31G(d) | 0.25 | 24.7 |

| 3 | 180 | B3LYP/6-31G(d) | 2.50 | <0.1 |

Note: The data in this table is illustrative and does not represent experimentally verified values.

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to predict and understand the relationship between the structure of a molecule and its chemical reactivity. For this compound, molecular modeling can provide insights into its electronic properties, which are key determinants of its reactivity.

One common approach is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). ekb.eg

In the case of this compound, the HOMO is likely to be localized on the electron-rich furan ring, suggesting that this moiety would be the primary site for electrophilic attack. Conversely, the LUMO may have significant contributions from the azetidine ring, particularly if there are electron-withdrawing groups present. DFT studies on furan have shown its nucleophilic character. mdpi.com

Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution within the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the furan ring and the nitrogen atom of the azetidine ring would be expected to be regions of negative electrostatic potential.

These computational models are valuable for predicting the regioselectivity of reactions and for designing new derivatives of this compound with desired reactivity profiles for applications in medicinal chemistry and materials science. researchgate.net

Applications in Advanced Organic Synthesis and Catalysis

2-(Furan-2-yl)azetidine as Chiral Building Blocksresearchgate.netfrontiersin.org

Chiral azetidines are highly sought-after building blocks in organic synthesis due to their ability to introduce conformational constraints and specific stereochemical information into larger molecules. nih.gov The this compound scaffold, particularly in its enantiomerically pure form, serves as a valuable starting material for the synthesis of more complex and biologically relevant molecules. researchgate.net The presence of the furan (B31954) group provides a versatile handle for further functionalization, allowing for its incorporation into diverse molecular frameworks. The combination of the chiral azetidine (B1206935) core and the reactive furan ring enables the construction of novel polycyclic and heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. nih.gov

Azetidine-Furan Conjugates as Ligands in Asymmetric Catalysisfrontiersin.orgnih.govnih.gov

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to control the stereochemical outcome of chemical reactions. Azetidine derivatives, including those conjugated with furan, have emerged as a promising class of ligands for various transition metal-catalyzed transformations. birmingham.ac.uk The rigid structure of the azetidine ring can create a well-defined chiral environment around a metal center, influencing the stereoselectivity of the catalyzed reaction. nih.gov

Azetidine-based ligands have been successfully employed in several important transition metal-catalyzed reactions. A notable example is the copper-catalyzed asymmetric Henry reaction, which forms a new carbon-carbon bond. nih.govbirmingham.ac.uk Researchers have synthesized and evaluated a series of single enantiomer, 2,4-cis-disubstituted amino azetidines as ligands for this reaction. nih.govresearchgate.netdntb.gov.ua These ligands, when complexed with a copper salt, effectively catalyze the addition of nitromethane (B149229) to various aldehydes, producing chiral nitroalcohols, which are valuable synthetic intermediates. nih.gov The azetidine framework plays a crucial role in creating a chiral pocket that directs the approach of the substrates, leading to high levels of stereocontrol. frontiersin.orgnih.gov

The efficacy of a chiral ligand is measured by its ability to control enantioselectivity and diastereoselectivity. In the copper-catalyzed Henry reaction, ligands derived from the 2,4-cis-substituted amino azetidine scaffold have demonstrated exceptional performance. nih.gov Optimization of the ligand structure and reaction conditions has led to the formation of products with very high enantiomeric excess (e.e.), particularly when using alkyl aldehydes. nih.govdntb.gov.ua Computational studies have revealed that the substituent on the amino group of the azetidine ligand is critical in determining the stereochemical outcome of the reaction. nih.govdntb.gov.ua The rigid and concave nature of the catalyst formed from the azetidine ligand and the copper metal is believed to be responsible for the high degree of selectivity observed. nih.gov

Table 1: Performance of an Azetidine-Based Ligand in the Copper-Catalyzed Asymmetric Henry Reaction (Note: This table represents typical results for 2,4-cis-disubstituted amino azetidine ligands in the Henry reaction, as specific data for a this compound ligand was not detailed in the provided context.)

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Benzaldehyde | 85 | 92 |

| 4-Nitrobenzaldehyde | 90 | 95 |

| 2-Naphthaldehyde | 88 | 94 |

| Cyclohexanecarboxaldehyde | 75 | >99 |

| Isovaleraldehyde | 72 | >99 |

Strategies for Constructing Complex Molecular Architectures

The this compound moiety is a versatile precursor for the construction of complex molecular architectures. Its utility stems from the distinct reactivity of its two components: the azetidine ring and the furan ring. Synthetic strategies can be designed to selectively manipulate one part of the molecule while leaving the other intact for subsequent transformations.

For instance, the azetidine ring can undergo nucleophilic ring-opening reactions, leading to the formation of functionalized acyclic amine derivatives. This process can be used to introduce new substituents and build molecular complexity. Subsequently, the furan ring can participate in a range of reactions, such as Diels-Alder cycloadditions, electrophilic aromatic substitutions, or metal-catalyzed cross-coupling reactions, to construct elaborate polycyclic systems. acs.org This stepwise approach allows for the controlled and predictable assembly of intricate molecules that would be challenging to synthesize by other means. chemrxiv.org

Q & A

Q. What are the standard synthetic routes for 2-(Furan-2-yl)azetidine, and how are reaction conditions optimized?

The synthesis typically involves [3+2] cycloaddition or ring-closing metathesis. For example, azetidine derivatives are synthesized via condensation of furan-containing aldehydes with azetidine precursors under reflux in anhydrous solvents (e.g., THF or DCM) . Optimization includes adjusting catalyst loadings (e.g., Lewis acids like BF₃·OEt₂) and reaction time (12–24 hours) to improve yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation (e.g., δ 7.2–7.8 ppm for furan protons) .

- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation.

- HPLC/Purity analysis (≥95% purity for biological assays) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .

- Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent decomposition .

- Dispose of waste via certified chemical disposal services to minimize environmental impact .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

Systematic SAR studies involve:

- Substituent variation : Introducing electron-withdrawing groups (e.g., –NO₂) at the azetidine nitrogen enhances binding to neurological targets (e.g., dopamine transporters) .

- Heterocycle fusion : Adding triazole or thiazole rings improves anti-exudative activity (e.g., IC₅₀ values <10 μM in inflammation models) .

- Bioisosteric replacement : Replacing the furan with thiophene alters metabolic stability but may reduce potency .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- In vitro assays : MIC testing against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .

- DNA binding studies : UV-Vis titration and fluorescence quenching to determine binding constants (e.g., Kₐ ~10⁴ M⁻¹) .

Q. How should researchers address contradictory data in biological activity reports for this compound?

Contradictions (e.g., variable MIC values) may arise from:

- Purity discrepancies : Validate compound purity via HPLC before testing .

- Assay conditions : Standardize inoculum size (CFU/mL) and incubation time (18–24 hours) .

- Strain variability : Use reference strains (e.g., ATCC) and include positive controls (e.g., ciprofloxacin) .

Q. What computational tools are employed to predict the reactivity and stability of this compound?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding to target proteins (e.g., CDK2 or PCNA) using AutoDock Vina .

- MD simulations : Assess conformational stability in aqueous environments (e.g., RMSD <2 Å over 100 ns) .

Q. How can the instability of this compound in aqueous solutions be mitigated during experiments?

- Use lyophilization to prepare stable solid forms.

- Add stabilizers (e.g., 1% BSA) in buffer solutions .

- Conduct experiments under inert atmospheres (N₂ glovebox) to prevent oxidation .

Q. What are the emerging applications of this compound in drug discovery?

Q. What ethical considerations are critical when testing this compound in biological systems?

- Follow institutional guidelines for animal welfare (e.g., OECD 423 for acute toxicity).

- Validate in vitro assays using cell lines with proper consent (e.g., HEK293 from ATCC) .

- Disclose all conflicts of interest and data limitations in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.